Epinephrine Sulfonic Acid-d3
Description
The Critical Role of Deuterated Compounds in Precise Quantitative Bioanalysis
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are frequently the internal standards of choice in quantitative bioanalysis. researchgate.netnih.gov The key advantage of using a stable isotopically labeled (SIL) internal standard is that its chemical and physical properties are nearly identical to the analyte being measured. scispace.com This similarity ensures that the standard and the analyte behave in the same way during extraction, derivatization, and ionization in the mass spectrometer. scispace.com
The use of deuterated standards helps to mitigate issues such as ion suppression, a phenomenon where matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. researchgate.net By comparing the signal of the analyte to that of the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise measurements. researchgate.net While other stable isotopes like 13C and 15N are also used, deuterium-labeled compounds are widely employed in various fields, including drug metabolism, proteomics, and mechanistic studies. researchgate.netnih.gov However, it is important to note that in some cases, deuterated compounds may exhibit slight differences in retention times compared to their non-deuterated counterparts. researchgate.netcstti.com
Overview of Epinephrine (B1671497) and its Chemical Derivatives within the Research Context
Epinephrine, also known as adrenaline, is a critical hormone and neurotransmitter involved in numerous physiological processes. dergipark.org.trnih.gov It is part of the catecholamine family and plays a vital role in the body's "fight-or-flight" response. researchgate.net In a research context, epinephrine and its derivatives are studied to understand their roles in both normal physiology and various disease states. dergipark.org.trnih.gov
One important derivative of epinephrine is Epinephrine Sulfonic Acid. This compound is known to be a metabolite of epinephrine. biosynth.com The formation of Epinephrine Sulfonic Acid can occur when sulfite-containing antioxidants react with epinephrine. google.com The study of such derivatives is essential for a comprehensive understanding of epinephrine's metabolic pathways and potential interactions. drugbank.com
Rationale for the Specific Synthesis and Application of Epinephrine Sulfonic Acid-d3 as a Research Standard
This compound is a deuterated form of Epinephrine Sulfonic Acid, meaning it has been labeled with deuterium. medchemexpress.com This specific labeling makes it an ideal internal standard for the quantitative analysis of Epinephrine Sulfonic Acid in biological samples. biosynth.com As a synthetic, high-purity standard, it is used in drug development and as an analytical standard. biosynth.com
The rationale for its use lies in the principles of isotope dilution mass spectrometry. When analyzing a biological sample for the presence and quantity of Epinephrine Sulfonic Acid, a known amount of this compound is added. Because of its nearly identical chemical behavior, any loss or variation that occurs with the native Epinephrine Sulfonic Acid during sample preparation and analysis will also occur with the deuterated standard. scispace.com The mass spectrometer can distinguish between the two compounds based on their mass difference, allowing for a precise calculation of the original concentration of Epinephrine Sulfonic Acid in the sample. This makes this compound a crucial tool for accurate metabolite quantification in research. biosynth.com
Properties
CAS No. |
1346604-55-4 |
|---|---|
Molecular Formula |
C9H13NO5S |
Molecular Weight |
250.283 |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI Key |
TYYGQMPOZGEFQL-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Synonyms |
3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Rigorous Characterization of Epinephrine Sulfonic Acid D3 for Research Purity
Synthetic Pathways for the Derivatization and Deuteration of Epinephrine (B1671497) Sulfonic Acid
The synthesis of Epinephrine Sulfonic Acid-d3 involves a multi-step process that begins with the derivatization of a suitable precursor, followed by the strategic incorporation of deuterium (B1214612) atoms. The sulfonic acid moiety is typically introduced via a nucleophilic substitution reaction involving an antioxidant like sodium metabisulfite, which can react with epinephrine to form the sulfonic acid derivative. researchgate.net
Strategies for Site-Specific Deuterium (d3) Incorporation and Isotopic Purity
The introduction of deuterium atoms at specific molecular positions is a key challenge in the synthesis of isotopically labeled compounds. For this compound, the deuterium atoms are incorporated into the methyl group attached to the nitrogen atom. This is often achieved through the use of deuterated reagents in the synthetic pathway. pharmaffiliates.comsnnu.edu.cn Various methods for deuterium labeling exist, including hydrogen isotope exchange (HIE), which can be catalyzed by transition metals or performed under metal-free conditions using photoexcitation. nih.govacs.org The choice of strategy is critical to achieving high isotopic enrichment and avoiding unwanted side reactions. scielo.org.mx
The isotopic purity of the final product is a critical parameter, as it directly impacts the accuracy of quantitative mass spectrometry-based assays where this compound is used as an internal standard. rsc.orgmdpi.com High isotopic purity ensures that the mass signal of the labeled standard is distinct from the endogenous analyte, minimizing analytical interference.
Optimization of Reaction Conditions for Maximizing Yield and Chemical Purity
Maximizing the yield and chemical purity of this compound requires careful optimization of reaction conditions at each synthetic step. Factors such as reaction temperature, time, pH, and the stoichiometry of reagents play a significant role. akjournals.comresearchgate.netmdpi.com For instance, derivatization reactions of catecholamines are often sensitive to pH, with alkaline conditions potentially leading to hydrolysis of the derivatizing agent. mdpi.com Similarly, temperature control is crucial to prevent degradation of the thermally sensitive catecholamine structure. researchgate.netresearchgate.net The use of protective groups and carefully controlled reaction environments, such as an inert atmosphere, can also be employed to minimize oxidative degradation. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Batch Characterization
To ensure the synthesized this compound meets the stringent requirements for research use, a suite of advanced analytical techniques is employed for its characterization. These methods confirm the compound's structure, isotopic enrichment, and purity.
High-Resolution Mass Spectrometry (HR-MS) for Confirmation of Molecular Weight and Isotopic Enrichment
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the characterization of deuterated compounds. nih.govresearchgate.net It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition and, consequently, the molecular weight of this compound. pharmaffiliates.com Furthermore, HR-MS is used to determine the isotopic enrichment by analyzing the relative abundance of the different isotopologs (molecules that differ only in their isotopic composition). rsc.orgnih.govresearchgate.net This data is crucial for calculating the percentage of deuterium incorporation and ensuring the isotopic purity of the batch. Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels within the molecule. nih.govresearchgate.netresearchgate.net
| Parameter | Technique | Purpose |
| Molecular Weight Confirmation | HR-MS | To verify the exact mass and elemental composition of the synthesized compound. |
| Isotopic Enrichment Analysis | HR-MS | To determine the percentage of deuterium incorporation and the distribution of isotopologs. |
| Structural Fragment Analysis | MS/MS | To confirm the position of the deuterium labels within the molecular structure. |
| Parameter | Technique | Purpose |
| Structural Integrity | ¹H NMR | To confirm the overall chemical structure and identify proton environments. |
| Deuterium Incorporation | ¹H NMR, ²H NMR | To verify the site-specific incorporation of deuterium atoms. |
| Isotopic Abundance | ²H NMR | To provide a quantitative measure of the deuterium content. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Detection of Related Impurities
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the chemical purity of pharmaceutical compounds and research chemicals. lgcstandards.comnih.gov For this compound, a stability-indicating HPLC method is developed to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. nih.govbiosynth.comresearchgate.net The method typically utilizes a reversed-phase column with a suitable mobile phase, often containing an ion-pairing agent to improve the retention and peak shape of the polar analyte. biosynth.comlcms.cz The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. nih.gov HPLC can be coupled with UV or mass spectrometric detection for enhanced sensitivity and specificity. nih.govresearchgate.net
| Parameter | Technique | Purpose |
| Chemical Purity | HPLC-UV | To quantify the percentage of the desired compound in the sample. |
| Impurity Profile | HPLC-UV/MS | To detect and identify any related substances or degradation products. |
| Enantiomeric Purity | Chiral HPLC | To separate and quantify the different stereoisomers of the compound. nih.gov |
Sophisticated Analytical Methodologies Employing Epinephrine Sulfonic Acid D3
Development and Comprehensive Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the gold standard for the analysis of catecholamines and their metabolites due to its high sensitivity and specificity. nih.govnih.gov The development of robust LC-MS/MS assays requires careful optimization of several parameters, from chromatographic separation to mass spectrometric detection.
Optimization of Chromatographic Separation for Epinephrine (B1671497), its Metabolites, and Degradation Products
The successful separation of the highly polar analytes epinephrine, its metabolites (like metanephrine (B195012) and 3-methoxytyramine), and various degradation products is a critical first step in a reliable LC-MS/MS method. nih.govmdpi.com Due to their poor retention on traditional reversed-phase C18 columns, alternative chromatographic strategies are often employed. confreg.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be an effective technique for retaining and separating these polar compounds. confreg.org HILIC columns, such as those with amide or diol stationary phases, utilize a high organic content mobile phase to promote the partitioning of polar analytes into the aqueous layer on the surface of the stationary phase, leading to enhanced retention. confreg.org
Another approach involves the use of specialized column chemistries, such as phenyl-hexyl columns, which can offer different selectivity for aromatic and polar compounds. nih.gov Furthermore, ion-pairing chromatography, where a reagent like heptafluorobutyric acid or 1-heptane sulfonic acid is added to the mobile phase or sample, can be used to increase the retention of charged analytes on reversed-phase columns. nih.govnih.gov However, care must be taken to prevent the ion-pairing reagent from entering the mass spectrometer, as it can cause significant ion suppression. nih.govmdpi.com
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically necessary to achieve adequate separation of all target analytes within a reasonable timeframe. nih.govuts.edu.au
Table 1: Exemplary Chromatographic Conditions for Epinephrine and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | HILIC (e.g., ACQUITY UPLC BEH Amide) confreg.org | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) nih.gov |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid nih.gov | 0.01% (v/v) Heptafluorobutyric Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov | Methanol nih.gov |
| Gradient | Linear gradient from high organic to lower organic content | Isocratic or gradient elution |
| Flow Rate | 0.3 - 0.5 mL/min nih.govgoogle.com | ~0.3 mL/min nih.gov |
| Column Temperature | 28-32 °C google.com | Ambient or controlled |
This table provides a generalized overview. Specific conditions must be optimized for each individual assay.
Application of Epinephrine Sulfonic Acid-d3 as a Stable Isotope Internal Standard for Absolute Quantification in Research Samples
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise absolute quantification in complex biological matrices. nih.govgoogle.com this compound, a deuterated analog of epinephrine sulfonic acid, serves as an ideal internal standard for the quantification of epinephrine and its related compounds. medchemexpress.comcaymanchem.comlgcstandards.com
By introducing a known amount of this compound into the sample at the beginning of the sample preparation process, it experiences the same analytical variations as the endogenous analyte. google.com These variations can include extraction inefficiencies, matrix effects, and fluctuations in instrument response. Because the SIL-IS is chemically identical to the analyte but has a different mass, the mass spectrometer can distinguish between the two. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, effectively canceling out most sources of analytical error. confreg.org This approach significantly improves the accuracy and reproducibility of the measurement. nih.gov For instance, methods using isotope-dilution have demonstrated good reproducibility with coefficients of variation (CVs) often below 15%. nih.gov
Integration with Other Analytical Platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of epinephrine and related compounds. However, due to the low volatility and polar nature of these molecules, a derivatization step is mandatory to make them suitable for GC analysis. greyhoundchrom.com
Derivatization involves a chemical reaction to convert the polar functional groups (hydroxyl and amine groups) into less polar, more volatile derivatives. Common derivatization techniques include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation. researchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of side products. researchgate.net
This compound can also serve as an internal standard in GC-MS methods, provided it undergoes the same derivatization reaction as the analyte. The resulting derivatized, deuterated internal standard will have a similar chromatographic behavior and fragmentation pattern to the derivatized analyte, allowing for accurate quantification. However, matrix effects can also be a concern in GC-MS, and proper sample cleanup is still essential. mdpi.com
Standardization and Interlaboratory Harmonization of Quantitative Analytical Procedures using this compound
The use of validated and standardized analytical procedures is critical for ensuring that results are comparable and reliable across different laboratories and studies. This is particularly important in clinical research and multicenter trials. The use of a well-characterized internal standard like this compound is a cornerstone of such standardization efforts.
Harmonization involves establishing common protocols for sample collection, preparation, and analysis, as well as defining performance criteria for the analytical method. researchgate.netpref.ehime.jp This includes specifying the type and concentration of the internal standard, the calibration procedures, and the quality control measures.
Organizations like the International Conference on Harmonisation (ICH) and the Société Française des Sciences et Techniques Pharmaceutiques (SFSTP) provide guidelines for method validation that include parameters such as accuracy, precision, specificity, linearity, and robustness. researchgate.net By adhering to these guidelines and utilizing a common internal standard like this compound, laboratories can contribute to the generation of high-quality, harmonized data that is essential for advancing scientific knowledge.
Applications of Epinephrine Sulfonic Acid D3 in Preclinical and in Vitro Mechanistic Studies
Investigation of Epinephrine (B1671497) Chemical Stability and Degradation Pathways.
The inherent instability of epinephrine presents a significant challenge in the manufacturing and storage of pharmaceutical formulations. Its degradation can lead to a loss of potency and the formation of various byproducts. Epinephrine Sulfonic Acid-d3 serves as a precision tool for studying these degradation processes.
Injectable epinephrine formulations often contain antioxidants, such as sodium metabisulfite, to prevent oxidation. google.com However, these sulfite-containing excipients can directly react with epinephrine, leading to the formation of the degradation product Epinephrine Sulfonic Acid (ESA). google.comgoogle.comgoogle.com This sulfonation pathway is a primary route of epinephrine degradation and potency loss during storage. google.comnih.gov Studies have shown that the concentration of ESA in epinephrine injections can increase significantly over the product's shelf-life, sometimes exceeding 15%. google.comgoogle.com Furthermore, thermal stress, such as during sterilization or cyclical heat exposure, can accelerate the degradation of epinephrine and the formation of ESA. nih.gov
In this context, this compound is employed as an internal standard for analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). When analyzing samples from stability studies, a known quantity of this compound is added to the sample. Because the deuterated standard is chemically identical to the non-labeled ESA, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, it is distinguished by its higher mass. By comparing the signal intensity of the analyte (ESA) to that of the known quantity of the internal standard (this compound), researchers can achieve highly accurate and precise quantification of the degradation product, correcting for any sample loss or matrix effects during the analytical process. veeprho.com
A long-term stability study on L-adrenaline injections demonstrated the kinetics of degradation. The findings from such a study, where a tool like this compound would be crucial for precise quantification, can be summarized as follows:
| Storage Time (Years) | Remaining L-Adrenaline (%) | Formation of D-Adrenaline (%) | Formation of Adrenaline Sulfonate (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 1 | 92.5 | 4.0 | 3.5 |
| 2 | 85.0 | 7.5 | 7.5 |
| 3 | 78.0 | 10.0 | 12.0 |
This table is illustrative, based on kinetic modeling data from studies investigating epinephrine degradation pathways. nih.gov The use of this compound as an internal standard would be essential for the accurate measurement of the adrenaline sulfonate.
Understanding the precise chemical reactions that lead to epinephrine degradation is fundamental to developing more stable formulations. The primary mechanism for the formation of ESA in pharmaceutical products is the nucleophilic addition of bisulfite or sulfite (B76179) anions to the epinephrine molecule. google.com
In studies designed to elucidate this reaction mechanism, this compound serves as a certified reference material. By synthesizing and characterizing this deuterated compound, researchers have an unambiguous standard. lgcstandards.com When conducting controlled experiments where epinephrine is subjected to conditions that promote degradation (e.g., presence of sulfites, heat), the resulting products can be analyzed by techniques like LC-MS/MS. The identity of the formed epinephrine sulfonic acid can be definitively confirmed by comparing its chromatographic retention time and mass spectrometric fragmentation pattern to that of the pure this compound standard. This comparative analysis provides unequivocal proof of the degradation product's structure, which is a cornerstone of mechanistic investigation.
Utilizing this compound to Trace and Quantify Degradation Products in Model Pharmaceutical Formulations during Storage and Sterilization.
Analytical Profiling of Epinephrine Metabolites in Non-Human Biological Systems.
Beyond chemical degradation, epinephrine is subject to extensive metabolism in the body. One of the metabolic pathways is sulfation, catalyzed by sulfotransferase (SULT) enzymes. plos.orgnih.gov this compound is a vital tool for studying this aspect of epinephrine's biological fate.
Cytosolic sulfotransferases are a family of enzymes that transfer a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to various substrates, including neurotransmitters like epinephrine. plos.org This process, known as sulfonation or sulfation, modulates the biological activity of catecholamines and facilitates their excretion. plos.orgnih.gov Several SULT isoforms have been identified, with SULT1A3, in particular, showing high affinity for sulfating catecholamines such as dopamine (B1211576) and epinephrine. nih.govuniprot.org
In in vitro enzyme assays designed to measure the activity and specificity of these SULTs, a recombinant enzyme is incubated with the substrate (epinephrine) and the co-factor (PAPS). To accurately quantify the amount of epinephrine sulfonic acid produced, this compound is used as an internal standard. Following the incubation period, the reaction is stopped, and the mixture is analyzed by LC-MS/MS. The use of the deuterated internal standard allows for the precise measurement of the metabolite formed, enabling researchers to determine key enzymatic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This is crucial for comparing the substrate specificity of different SULT isoforms or investigating the inhibitory effects of other compounds.
| SULT Isoform | Primary Endogenous Substrates | Relevance to Epinephrine |
|---|---|---|
| SULT1A1 | Small phenolic compounds, 17β-estradiol, thyroid hormones | Can sulfate (B86663) catecholamines, but with lower affinity than SULT1A3. nih.gov |
| SULT1A3 | Catecholamines (dopamine, epinephrine, norepinephrine) | High-affinity enzyme for epinephrine sulfation. nih.govuniprot.org |
| SULT1E1 | Estrogenic substances | Negligible activity towards epinephrine. nih.gov |
| SULT2A1 | Hydroxysteroids (e.g., DHEA) | Not a primary enzyme for epinephrine metabolism. nih.gov |
This table summarizes information on key human sulfotransferase isoforms and their substrate preferences. nih.govuniprot.org
To understand metabolism in a more biologically relevant context, researchers use cellular models (e.g., human placental BeWo cells) or subcellular fractions (e.g., liver cytosol or microsomes) that contain active metabolic enzymes. nih.govnih.gov When these models are incubated with epinephrine, it is metabolized into various products, including epinephrine sulfonic acid.
Quantifying these analytes within the complex biological matrix of a cell lysate or subcellular preparation is analytically challenging. Endogenous substances can interfere with the measurement and lead to inaccurate results. The stable isotope dilution method, using this compound, overcomes this problem. By adding the deuterated standard during sample preparation, it experiences the same processing and analytical variations as the target analyte. This ensures that the final measurement of the biologically produced epinephrine sulfonic acid is highly accurate and reproducible, providing reliable data on metabolic rates and pathways within these in vitro systems. mdpi.com
Application in In Vitro Enzyme Assays for Sulfotransferase Activity and Substrate Specificity on Catecholamine Derivatives.
Role as an Analytical Tool in Pharmacokinetic and Pharmacodynamic Research in Preclinical Animal Models.
Pharmacokinetic (PK) studies, which examine how an organism absorbs, distributes, metabolizes, and excretes a drug, are a cornerstone of preclinical research. While the pharmacokinetics of epinephrine itself are well-studied, understanding the fate of its metabolites is also crucial. nih.govnih.gov Labeled compounds are essential for this research. veeprho.com
In preclinical animal models, such as rats or dogs, a dose of epinephrine is administered, and biological samples (e.g., plasma, urine) are collected over time. europa.euresearchgate.net To study the pharmacokinetics of the parent drug, a deuterated version like Epinephrine-d3 is often used as the internal standard. veeprho.comcaymanchem.com Correspondingly, to study the pharmacokinetics of the sulfonic acid metabolite, this compound is the ideal analytical tool.
By using this compound as an internal standard, analysts can develop a robust bioanalytical method to accurately measure the concentration of epinephrine sulfonic acid in the plasma and urine of test animals over time. This allows for the determination of key pharmacokinetic parameters for the metabolite, such as its maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). This information is vital for building a complete picture of how epinephrine and its byproducts are handled by a living system.
| PK Parameter | Description | Example Value (Hypothetical) |
|---|---|---|
| Cmax (ng/mL) | Maximum observed plasma concentration of the metabolite | 45.2 |
| Tmax (hr) | Time at which Cmax is observed | 2.0 |
| AUC (ng·hr/mL) | Total exposure to the metabolite over time | 210.5 |
| t½ (hr) | Elimination half-life of the metabolite | 3.5 |
This table presents hypothetical pharmacokinetic parameters for epinephrine sulfonic acid that would be determined in a preclinical animal study. The accuracy of these measurements would rely on the use of this compound as an internal standard.
Quantification of Exogenous and Endogenous Epinephrine Levels in Non-Human Biofluids and Tissues.
In preclinical research, accurately measuring the concentration of neurotransmitters like epinephrine in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding physiological and pathological processes. The stable isotope dilution method, which employs deuterated standards like Epinephrine-d3 or its metabolites, is considered a gold-standard technique for this purpose, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.com
The methodology involves adding a known quantity of the deuterated internal standard (e.g., this compound or a related deuterated catecholamine) to a biological sample. biorxiv.orgnih.gov This "spiked" sample is then processed to extract the analytes. Because the deuterated standard is chemically almost identical to the endogenous, non-labeled analyte, it experiences the same loss during sample preparation and the same ionization response in the mass spectrometer. nih.gov By comparing the signal intensity of the endogenous analyte to the known concentration of the co-eluting deuterated standard, researchers can calculate the absolute concentration of the endogenous compound with high precision and accuracy, effectively correcting for matrix effects and procedural inconsistencies. nih.govnih.gov
This approach has been successfully applied to quantify catecholamines in various non-human samples, such as rat brain tissue. nih.govjournal-dtt.org For instance, studies have measured the basal levels of various neurotransmitters across different brain regions in animal models to establish baseline data for pharmacological and toxicological research. While specific data tables for this compound are proprietary to individual studies, the table below illustrates the type of quantitative data obtained using isotope dilution LC-MS/MS methods in animal models.
| Brain Region | Epinephrine (pg/mg tissue) | Norepinephrine (pg/mg tissue) | Dopamine (pg/mg tissue) |
|---|---|---|---|
| Hypothalamus | 15.5 | 2500 | 150 |
| Striatum | 8.2 | 350 | 8500 |
| Parietal Cortex | 5.1 | 280 | 25 |
| Pituitary | 12.8 | 400 | 3000 |
This table is illustrative, based on typical findings in neurochemical research, to demonstrate the application of isotope dilution mass spectrometry for which this compound is a relevant tool. nih.govresearchgate.net
Assessment of Neurotransmitter Dynamics and Turnover Rates in Animal Models through Isotopic Tracing.
Beyond static quantification, stable isotope-labeled compounds like this compound are instrumental in dynamic studies assessing neurotransmitter turnover and metabolism in vivo. Isotopic tracing allows researchers to introduce a labeled compound into a biological system and track its metabolic fate over time. medchemexpress.comhelsinki.fi This provides powerful insights into the rates of synthesis, release, and degradation of neurotransmitters.
In a typical preclinical experiment, an animal model might be administered a deuterated precursor of epinephrine. Researchers can then collect biofluid or tissue samples at various time points. nih.gov Using LC-MS/MS, they can distinguish between the endogenous (non-labeled) pool of the neurotransmitter and the newly synthesized (deuterated) pool. By measuring the rate at which the labeled precursor is converted into labeled epinephrine and its metabolites (like a deuterated form of epinephrine sulfonic acid), scientists can calculate the turnover rate of the epinephrine system. nih.gov
This technique is crucial for several reasons:
Understanding Metabolic Pathways: It helps to elucidate the metabolic pathways of neurotransmitters by identifying and quantifying their various metabolites. helsinki.fi
Assessing Drug Effects: Researchers can determine how a new drug affects the synthesis or degradation rate of epinephrine, providing key information about its mechanism of action.
Investigating Disease Models: The turnover rate of neurotransmitters can be altered in various disease states. Isotopic tracing in animal models of these diseases can reveal underlying pathological mechanisms.
The data from such studies can be represented in time-course plots or tables showing the changing concentrations of the labeled and unlabeled compounds.
| Time Post-Administration (minutes) | Unlabeled Epinephrine (nmol/L) | Deuterated Epinephrine (nmol/L) | Deuterated Epinephrine Sulfonic Acid (nmol/L) |
|---|---|---|---|
| 0 | 0.45 | 0.00 | 0.00 |
| 15 | 0.48 | 0.85 | 0.15 |
| 30 | 0.46 | 0.62 | 0.38 |
| 60 | 0.45 | 0.21 | 0.75 |
| 120 | 0.44 | 0.05 | 0.91 |
This table is a hypothetical representation to illustrate how data from an isotopic tracing study might appear, demonstrating the conversion of a labeled compound into its metabolites over time.
Through these advanced analytical applications, this compound and similar isotopically labeled standards serve as enabling tools for rigorous preclinical and in vitro research into catecholamine biology.
Emerging Research Avenues and Methodological Advancements for Epinephrine Sulfonic Acid D3
Development of Novel High-Throughput Analytical Platforms for Enhanced Sensitivity and Specificity
The demand for rapid and reliable bioanalysis has spurred the development of high-throughput analytical platforms. aptochem.com For the quantification of compounds like Epinephrine (B1671497) Sulfonic Acid-d3, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique due to its inherent sensitivity and specificity. texilajournal.comresearchgate.net Innovations in this area focus on automating sample preparation and shortening chromatographic run times.
Recent advancements include the use of 96-well plate technology for automated solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, significantly increasing the speed of sample processing. researchgate.net Fast-flow online extraction techniques further accelerate analysis by integrating sample cleanup directly with the LC-MS/MS system. researchgate.net These high-throughput approaches are essential for handling the large sample volumes typical in pharmaceutical, environmental, and biochemical research. clearsynth.com
The use of deuterated internal standards like Epinephrine Sulfonic Acid-d3 is integral to these high-throughput methods. aptochem.comclearsynth.com They co-elute with the analyte, compensating for variations in extraction recovery, matrix effects, and instrument response, which is crucial for maintaining accuracy and precision in rapid analyses. aptochem.comtexilajournal.com
Table 1: Comparison of Analytical Platforms
| Feature | Conventional LC-MS/MS | High-Throughput LC-MS/MS |
|---|---|---|
| Sample Preparation | Manual, tube-based | Automated, 96-well plates |
| Analysis Time | Longer | Significantly shorter |
| Throughput | Lower | Higher |
| Internal Standard | Recommended | Essential for accuracy |
Exploration of Advanced Derivatization Chemistries for Improved Analytical Performance and Detection Limits
Chemical derivatization is a strategy employed to improve the analytical characteristics of target molecules that may otherwise exhibit poor chromatographic retention or ionization efficiency in mass spectrometry. mdpi.com While Epinephrine Sulfonic Acid itself is a product of a biological process, derivatization techniques can be applied to enhance its detection.
Advanced derivatization reagents can introduce moieties that increase the hydrophobicity of the analyte, leading to better retention on reversed-phase columns. mdpi.com Furthermore, these reagents can carry a permanent charge or a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer. Isotope-coded derivatization (ICD) is a particularly powerful technique where a stable isotope-labeled derivatizing reagent is used to label the analyte, creating an internal standard in situ and allowing for highly accurate quantification. researchgate.netnih.gov
For instance, reagents like dansyl hydrazine (B178648) and 3-nitrophenylhydrazine (B1228671) have been effectively used for other carbonyl-containing metabolites and could be explored for their applicability to analytes structurally related to epinephrine and its metabolites. nih.gov The goal is to create derivatives that not only enhance sensitivity but also produce characteristic fragment ions during tandem mass spectrometry, thereby increasing the specificity of the assay. mdpi.com
Establishment of Certified Reference Material Standards and Best Practices in Quantitative Isotope Dilution Mass Spectrometry
The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference materials used for calibration. For isotope dilution mass spectrometry (IDMS), the establishment of Certified Reference Materials (CRMs) for both the analyte (Epinephrine Sulfonic Acid) and its stable isotope-labeled internal standard (this compound) is paramount.
CRMs are produced by a metrologically valid procedure and are accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. While specific CRMs for this compound are not widely documented in the provided search results, the principles for their establishment are well-defined. This involves rigorous characterization of the material's purity and isotopic enrichment. lgcstandards.com
Best practices in quantitative IDMS dictate that the internal standard should be added to the sample as early as possible in the analytical workflow to account for analyte losses during sample preparation. texilajournal.com The concentration of the internal standard should be optimized to be close to that of the endogenous analyte to ensure the most accurate ratio measurement. Furthermore, thorough validation of the analytical method is required, adhering to internationally accepted guidelines to ensure robustness and reliability. texilajournal.com
Future Expansion of Stable Isotope-Labeled Analogs for Comprehensive Neurotransmitter and Hormone Research
The success of using deuterated internal standards like this compound highlights the potential for expanding the library of stable isotope-labeled (SIL) analogs for broader research into neurotransmitters and hormones. medchemexpress.comchempep.com These SIL compounds are invaluable tools for studying metabolic pathways, quantifying endogenous levels in biological fluids, and conducting pharmacokinetic studies of related drugs. medchemexpress.comsymeres.com
The synthesis of a wider range of SIL analogs, incorporating isotopes such as ¹³C and ¹⁵N in addition to deuterium (B1214612), would provide researchers with a more extensive toolkit. chempep.comsymeres.com This would allow for multiplexed analyses, where multiple analytes can be quantified simultaneously in a single run, saving time and sample volume. For example, having a panel of SIL standards for epinephrine, norepinephrine, dopamine (B1211576), and their various metabolites would enable a comprehensive assessment of catecholamine metabolism in health and disease. isotope.com
The development of these new standards, coupled with advanced analytical platforms and derivatization techniques, will continue to push the boundaries of neurotransmitter and hormone research, leading to a deeper understanding of their roles in physiology and pathology. chemie-brunschwig.ch
Table 2: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Epinephrine | caymanchem.comisotope.comnih.govsielc.comaxios-research.comantecscientific.comlgcstandards.comubi.pt |
| Epinephrine Sulfonic Acid | medchemexpress.comlgcstandards.comnih.govaxios-research.comantecscientific.comlgcstandards.combiosynth.compharmaffiliates.comscbt.com |
| This compound | medchemexpress.comlgcstandards.compharmaffiliates.commedchemexpress.com |
| Norepinephrine | nih.govaxios-research.comantecscientific.comfda.gov |
| Adrenalone | nih.govantecscientific.comfda.gov |
| Dansyl hydrazine | mdpi.com |
| 3-nitrophenylhydrazine | nih.gov |
| Dopamine | researchgate.netisotope.comchemie-brunschwig.ch |
| Deuterium | medchemexpress.comaptochem.comclearsynth.comlgcstandards.comchempep.comsymeres.commedchemexpress.comscispace.com |
| Carbon-13 | aptochem.comnih.govchempep.comsymeres.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Epinephrine Sulfonic Acid-d3, and how can reaction conditions be validated?
- Methodological Answer : Synthesis typically involves sulfonation of deuterated epinephrine derivatives using controlled reaction conditions. Key parameters include temperature (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of sulfonating agents like sulfuric acid derivatives. Validation employs HPLC with UV detection (as in epinephrine assays ). For deuterated compounds, ensure isotopic purity via mass spectrometry and NMR to confirm deuteration at specific positions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and isotopic integrity?
- Methodological Answer : Use tandem techniques:
- LC-MS/MS : Quantifies isotopic distribution and confirms molecular weight (e.g., m/z shifts for deuterated vs. non-deuterated forms) .
- ¹H/²H NMR : Resolves deuterium incorporation at specific sites (e.g., methyl groups) .
- Ion Chromatography : Measures sulfonic acid group content via conductivity detection .
Q. How does the sulfonic acid group in this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- pH Stability : Test buffered solutions (pH 3–9) at 25°C/60% RH for 1–4 weeks; monitor degradation via HPLC .
- Thermal Stability : Use accelerated aging (40–60°C) to model long-term storage. Sulfonic acid groups enhance hydrophilicity but may increase susceptibility to oxidative degradation; include antioxidants like EDTA in formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s receptor binding affinity?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (radioligand vs. fluorescence), cell lines, and buffer compositions .
- Experimental Replication : Standardize protocols (e.g., use HEK293 cells transfected with human adrenergic receptors) and validate with positive controls (e.g., non-deuterated epinephrine) .
- Statistical Harmonization : Apply multivariate regression to isolate deuterium effects from confounding variables (e.g., solvent polarity) .
Q. What experimental designs are recommended for assessing this compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Dosing Strategy : Use a crossover design in animal models (e.g., Sprague-Dawley rats) with intravenous vs. subcutaneous administration to compare bioavailability .
- Sampling Protocol : Collect plasma at 5, 15, 30, 60, and 120 minutes post-dose; quantify via LC-MS/MS with deuterated internal standards .
- Data Modeling : Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin; report AUC, Cₘₐₓ, and t₁/₂ with 95% confidence intervals .
Q. How can computational modeling predict this compound’s interactions with sulfonic-acid-binding proteins?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein docking using GROMACS or AMBER; parameterize force fields for deuterium’s reduced mass .
- QSAR Modeling : Train models on sulfonic acid derivatives’ binding data to predict affinity changes due to deuteration .
- Validation : Cross-reference predictions with SPR (Surface Plasmon Resonance) experimental KD values .
Q. What ethical and data management protocols are critical when handling this compound in human cell studies?
- Methodological Answer :
- Ethical Compliance : Obtain IRB approval for primary cell lines; document informed consent for donor-derived materials .
- Data Anonymization : Pseudonymize datasets (e.g., replace patient IDs with codes) and store encrypted files on GDPR-compliant servers .
- Transparency : Publish raw data in repositories like Zenodo with DOI links, ensuring reproducibility .
Data Contradictions and Gaps
Q. Why do studies report conflicting results on this compound’s metabolic half-life?
- Methodological Answer : Discrepancies often arise from:
- Species Differences : Rodent vs. primate CYP450 enzyme affinities for deuterated compounds .
- Analytical Sensitivity : Lower detection limits in newer LC-MS/MS systems vs. older UV-based methods .
- Solution : Harmonize protocols via consortia-led guidelines (e.g., FDA Bioanalytical Method Validation) .
Q. How can researchers address gaps in understanding the environmental toxicity of this compound?
- Methodological Answer :
- Ecotoxicity Assays : Use OECD Test No. 201/202 for algal and Daphnia magna toxicity; compare EC50 values to non-deuterated analogs .
- Degradation Studies : Monitor hydrolysis/photooxidation products via high-resolution mass spectrometry; assess persistence in wastewater models .
Tables
Table 1 : Key Parameters for Synthesizing this compound
| Parameter | Optimal Range | Validation Technique | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | HPLC-UV (retention time 4–6 min) | |
| Deuterium Purity | ≥99 atom% D | ²H NMR | |
| Sulfonation Agent | HSO3Cl | Ion Chromatography |
Table 2 : Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
